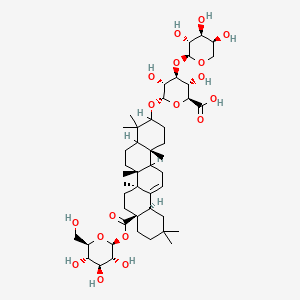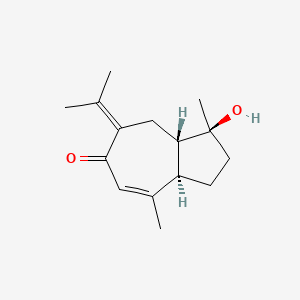
アランシアマイシン
概要
説明
Aranciamycin is an anthracycline-type antibiotic isolated from Streptomyces sp. Tü 6384 . It is a natural product found in Streptomyces albus . It is a fungal metabolite that has diverse biological activities .
Synthesis Analysis
Expression of the aranciamycin biosynthetic gene cluster in Streptomyces diastatochromogenes Tü6028 resulted in the production of four novel compounds, aranciamycins E, F, G, and H with different decorations in the tetracyclic backbone .Molecular Structure Analysis
The molecular formula of Aranciamycin is C27H28O12 . The compound was characterized as aranciamycin anhydride .Chemical Reactions Analysis
The explanations of cytostatic and cytotoxic actions of anthracyclines point to a number of different mechanisms, including free radical formation, lipid peroxidation, direct membrane effects, and enzyme interactions .Physical And Chemical Properties Analysis
Aranciamycin has a molecular weight of 544.5 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 12 .科学的研究の応用
抗マイコバクテリア剤
アランシアマイシンは、抗マイコバクテリア特性を持つことが判明しています。これは、結核菌の代理であるボビス カルメット・ゲラン菌 {svg_1}に対して細胞毒性があることが示されています。
抗菌剤
アランシアマイシンは、グラム陽性菌に対して中等度かつ選択的な細胞毒性を示します {svg_2}。これは、新たな抗菌薬の開発のための潜在的な候補となります。
抗真菌剤
アランシアマイシンは、選択された真菌に対して試験され、非細胞毒性であることが判明しました (IC50 >30 μM) {svg_3}。これは、真菌感染症の治療に潜在的な用途があることを示唆しています。
抗がん剤
アランシアマイシンは、ヒト癌細胞株のパネルに対して中等度の細胞毒性を示すことが判明しました {svg_4}。 アランシアマイシンが属するアントラサイクリン類は、長年、白血病、乳癌、その他の固形腫瘍の治療に使用されてきました {svg_5}.
海洋由来化合物研究
アランシアマイシンは、海洋由来のストレプトマイセス属細菌から得られ、その研究は海洋由来化合物研究のより広範な分野に貢献しています {svg_6}。これらの化合物は、そのユニークな構造と潜在的な治療用途により注目されています。
生合成遺伝子クラスター研究
ストレプトマイセス・ダイアスタトクロモゲネス Tü6028におけるアランシアマイシン生合成遺伝子クラスターの発現により、4つの新規化合物が生成されました {svg_7}。この研究は、複雑な天然物の生合成に関する私たちの理解に貢献しています。
作用機序
Target of Action
Aranciamycin primarily targets bacterial cells and tumor cells . It exhibits collagenase inhibitory activity, which can inhibit DNA synthesis in tumor cells . It also displays potent bacteriostatic effects against Streptococcus agalactiae .
Mode of Action
Aranciamycin interacts with its targets by binding to the bacterial or tumor cell DNA, inhibiting the process of DNA replication and thereby preventing cell proliferation . This interaction leads to the death of the targeted cells, contributing to its antibacterial and antitumor effects .
Biochemical Pathways
It is known that the compound interferes with dna synthesis in tumor cells, which is a crucial process in cell replication . This interference disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
It is known that the compound is produced by streptomyces species and can be isolated from these bacteria for use .
Result of Action
The primary result of Aranciamycin’s action is the inhibition of cell proliferation, leading to cell death . This is achieved through the disruption of DNA synthesis in the targeted cells . In the case of bacterial cells, this results in a bacteriostatic effect, while in tumor cells, it can lead to antitumor effects .
Action Environment
The action of Aranciamycin can be influenced by various environmental factors. For instance, the production levels of Aranciamycin can vary up to eightfold depending on the location of the gene cluster within the chromosome of the producing Streptomyces species . Furthermore, the compound was originally isolated from marine-derived Streptomyces species, suggesting that the marine environment may play a role in its production .
Safety and Hazards
生化学分析
Biochemical Properties
Aranciamycin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit the activity of collagenase, an enzyme that breaks down collagen, by binding to its active site . This inhibition is significant in preventing the degradation of extracellular matrix components, which is a critical factor in tumor metastasis. Additionally, aranciamycin interacts with DNA topoisomerase II, an enzyme involved in DNA replication and repair, thereby interfering with the replication process of rapidly dividing cells .
Cellular Effects
Aranciamycin exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by causing DNA damage and inhibiting DNA repair mechanisms . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, aranciamycin has been shown to upregulate the expression of p53, a tumor suppressor protein, leading to cell cycle arrest and programmed cell death . Furthermore, it impacts cellular metabolism by disrupting mitochondrial function, leading to decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of aranciamycin involves its binding to DNA and inhibition of topoisomerase II. By intercalating into the DNA helix, aranciamycin prevents the unwinding of DNA necessary for replication and transcription . This intercalation also induces the formation of DNA double-strand breaks, triggering cell death pathways. Additionally, aranciamycin’s interaction with topoisomerase II stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks . These molecular interactions are critical for its antitumor activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aranciamycin change over time due to its stability and degradation. Studies have shown that aranciamycin remains stable under specific conditions but can degrade when exposed to light and high temperatures . Over time, its efficacy in inducing cell death may decrease due to degradation. Long-term studies in vitro have demonstrated that continuous exposure to aranciamycin can lead to the development of resistance in some cell lines, necessitating combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of aranciamycin vary with different dosages in animal models. At low doses, it exhibits significant antitumor activity with minimal toxicity . At higher doses, aranciamycin can cause severe toxic effects, including cardiotoxicity and myelosuppression . These adverse effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety. Threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold can lead to toxicity .
Metabolic Pathways
Aranciamycin is involved in several metabolic pathways, primarily those related to its biosynthesis and degradation. The biosynthetic gene cluster responsible for aranciamycin production in Streptomyces echinatus includes genes encoding polyketide synthases and glycosyltransferases . These enzymes facilitate the assembly of the anthracycline core and the addition of sugar moieties, respectively. In terms of degradation, aranciamycin is metabolized by liver enzymes, leading to the formation of inactive metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, aranciamycin is transported and distributed through various mechanisms. It is known to interact with transport proteins such as P-glycoprotein, which can pump the compound out of cells, contributing to drug resistance . Additionally, aranciamycin can bind to plasma proteins, affecting its distribution and bioavailability . Its accumulation in specific tissues, particularly the heart, is a concern due to its cardiotoxic effects .
Subcellular Localization
Aranciamycin’s subcellular localization is crucial for its activity. It primarily localizes to the nucleus, where it intercalates into DNA and exerts its cytotoxic effects . Additionally, aranciamycin can localize to mitochondria, disrupting mitochondrial function and contributing to its pro-apoptotic activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Aranciamycin involves the coupling of two key intermediates, 2,4-dihydroxybenzoic acid and 3-amino-5-hydroxybenzoic acid, followed by a series of oxidation and reduction reactions to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3-amino-5-hydroxybenzoic acid", "Sodium nitrite", "Sodium nitrate", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzoic acid and 3-amino-5-hydroxybenzoic acid in a mixture of water and acetic acid.", "Step 2: Add sodium nitrite to the mixture and stir for 30 minutes at room temperature.", "Step 3: Add sodium hydroxide to the mixture to adjust the pH to 9-10.", "Step 4: Add sodium nitrate to the mixture and stir for 1 hour at room temperature.", "Step 5: Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 6: Extract the mixture with ethyl acetate and wash the organic layer with water.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 8: Dissolve the yellow solid in methanol and add sodium borohydride to the mixture.", "Step 9: Stir the mixture for 1 hour at room temperature.", "Step 10: Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 11: Extract the mixture with ethyl acetate and wash the organic layer with water.", "Step 12: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 13: Purify the yellow solid by column chromatography to obtain Aranciamycin." ] } | |
CAS番号 |
72389-06-1 |
分子式 |
C27H28O12 |
分子量 |
544.5 g/mol |
IUPAC名 |
(4R)-4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C27H28O12/c1-9-17(29)21(33)23(36-3)26(38-9)39-22-16-12(24(34)27(2,35)25(22)37-4)8-11-15(20(16)32)19(31)14-10(18(11)30)6-5-7-13(14)28/h5-9,17,21-23,25-26,28-29,32-33,35H,1-4H3/t9?,17?,21?,22-,23?,25?,26?,27?/m1/s1 |
InChIキー |
PGCZNTNNZCKKFG-ZAQHMYNPSA-N |
異性体SMILES |
CC1C(C(C(C(O1)O[C@H]2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
同義語 |
aranciamycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





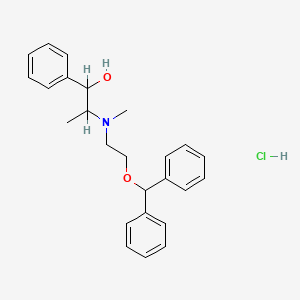
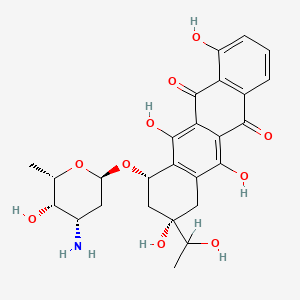


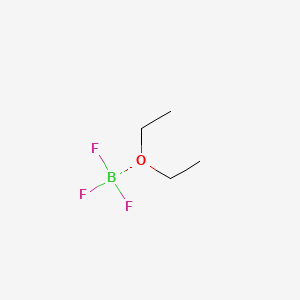
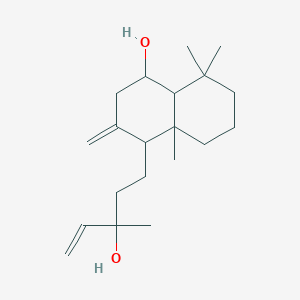
![5-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(5-hydroxy-3,3-dimethyl-5-oxo-pentanoyl)oxy-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methoxy]-3,3-dimethyl-5-oxo-pentanoic acid](/img/structure/B1207092.png)
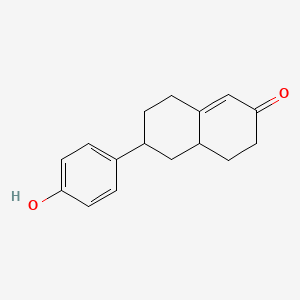

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1207098.png)
